molecular formula C6H6Cl2N2 B050653 4,5-Dichloro-6-ethylpyrimidine CAS No. 115617-41-9

4,5-Dichloro-6-ethylpyrimidine

Cat. No. B050653
M. Wt: 177.03 g/mol
InChI Key: RPVZESOQOOPTGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4,5-Dichloro-6-ethylpyrimidine, typically involves strategies such as cyclization and halogenation. For instance, Lei-ming (2012) discussed the synthesis of 4,6-Dichloro-2-methylpyrimidine, an analogous compound, via cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions to achieve high yields (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by single-crystal X-ray diffraction, providing insights into the conformation, hydrogen-bond interactions, and spatial arrangement of molecules. For example, Stolarczyk et al. (2018) detailed the crystal structure of novel 4-thiopyrimidine derivatives, revealing significant insights into the molecular structures through dihedral angles and hydrogen-bond network analysis (Marcin Stolarczyk et al., 2018).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, to introduce different functional groups or to form ring systems. The flexibility in their chemical reactivity makes them valuable intermediates in the synthesis of more complex molecules. For instance, the use of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine in solid-phase synthesis demonstrates the compound's utility in regiocontrolled synthesis of libraries of highly substituted purines (L. Hammarström et al., 2002).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are essential for their application in synthesis and formulation. These properties are determined through methods such as melting point analysis, solubility testing, and crystalline structure examination using X-ray diffraction.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal in their application in chemical syntheses. For example, the reactivity of pyrimidine derivatives with guanidine, sodium ethoxide, and Vilsmeier–Haack–Arnold reagent in the synthesis of highly substituted compounds highlights the versatility of these compounds in organic synthesis (P. Jansa et al., 2014).

Scientific Research Applications

  • Synthesis of Anticancer Drugs :

    • 4,6-Dichloro-2-methylpyrimidine is an important intermediate for synthesizing the anticancer drug dasatinib (Guo Lei-ming, 2012).
  • Development of Thiazolo[4,5-d]pyrimidine Derivatives :

    • New thiazolo[4,5-d]pyrimidine derivatives are synthesized from compounds structurally similar to 4,5-Dichloro-6-ethylpyrimidine, showcasing its utility in developing new compounds with potential biological activities (M. Bakavoli, M. Nikpour, M. Rahimizadeh, 2006).
  • Antimalarial Activity :

    • Analogues of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine, a compound similar in structure to 4,5-Dichloro-6-ethylpyrimidine, have shown significant antimalarial activity, demonstrating the pyrimidine derivatives' potential in medical applications (Ress Rw, C. Sy, Winkley Mw, Russell-Tutty Rb, 1976).
  • Cytotoxic Activity of Pyrimidine Derivatives :

    • Novel 4-thiopyrimidine derivatives obtained from similar pyrimidine structures have been studied for cytotoxic activity, indicating the relevance of such compounds in cancer research (Marcin Stolarczyk et al., 2018).
  • Synthesis and Properties of Pyrimidine Derivatives :

    • Research on various derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which involves similar structural frameworks to 4,5-Dichloro-6-ethylpyrimidine, has been conducted to understand their analgesic, antiinflammatory, and immunosuppressive activity (W. Malinka, T. Zawisza, H. Zajac, 1989).

Safety And Hazards

4,5-Dichloro-6-ethylpyrimidine is classified as a hazardous substance. It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4,5-dichloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVZESOQOOPTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456537
Record name 4,5-DICHLORO-6-ETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-6-ethylpyrimidine

CAS RN

115617-41-9
Record name 4,5-DICHLORO-6-ETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

134.0 g (0.82 mol) of methyl 3-amino-2-chloro-2-pentenoate and 125.3 g of formamide, dissolved in 150 ml of methanol, are simultaneously added dropwise with stirring to 357.8 ml of a 30% strength sodium methylate solution in methanol at room temperature. The mixture is heated to the reflux temperature over the course of 5 h and is then left at this for 10 h. After cooling, dry HCl gas is passed through until the pH reaches 3. The solvent and the excess formamide are removed by distillation and subsequently 100 ml of toluene are added and removed by distillation twice. 145.3 ml of POCl3 are added to the mixture, which is heated at 70°-80° C. with stirring for 5 h. The excess POCl3 is then removed by distillation, the mixture is added to ice water and neutralized with K2CO3. The residue after extraction with ethyl acetate and evaporation of the solvent is distilled at 110°-112° C. under 25 mbar. Yield: 114.0 g (78.5%)
Name
methyl 3-amino-2-chloro-2-pentenoate
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
125.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3.19 g (0.020 mol) of 5-chloro-4-ethyl-6-hydroxypyrimidine, 15.33 g (0.10 mol) of phosphoryl chloride and 45 g of toluene was heated to 100° C. and stirred at this temperature for 80 minutes. The excess phosphoryl chloride and the toluene were distilled off and the residue was mixed with 30 ml of dichloromethane and 20 ml of water. The mixture was refluxed after 30 minutes, extracted with 3×30 ml of dichloromethane and dried on sodium sulfate. The dichloromethane solution was evaporated and the residue was distilled at 125° C./12 torr in the bulb tube apparatus. The following data concerns the product of this example:
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
15.33 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
12
Citations
T Obata, K Fujii, H Yoshiya, K Tsutsumiuchi… - Pesticide …, 1992 - Wiley Online Library
A new class of insecticides and acaricides containing N‐(α‐substituted phenoxybenzyl)‐4‐pyrimidinamines as core structure were synthesized and their insecticidal and acaricidal …
Number of citations: 15 onlinelibrary.wiley.com
A Guan, C Liu, W Chen, F Yang, Y Xie… - Journal of agricultural …, 2017 - ACS Publications
The pyrimidinamine diflumetorim is an ideal template for the discovery of agrochemical lead compounds due to its unique mode of action, novel chemical structure, and lack of reported …
Number of citations: 55 pubs.acs.org
H Hosomi, A Akatsuka, S Dan, H Iwasaki… - Chemical and …, 2022 - jstage.jst.go.jp
Here, we synthesized three acetogenin analogs containing pyrimidine moieties linked by amine bonds, which represent the skeleton structure of pyrimidifen, a mitochondrial complex I-…
Number of citations: 1 www.jstage.jst.go.jp
S Lan, T Xiao, S Guan, A Liu, C Long… - Journal of …, 2023 - Wiley Online Library
Aphis fabae is a widespread pest that has more than 200 hosts in the world, belongs to hemiptera, for stinging suction mouthparts, harm buds, young leaves, and flower buds. …
Number of citations: 0 onlinelibrary.wiley.com
M Kidwai, S Saxena, S Rastogi… - … -Anti-Infective Agents, 2003 - ingentaconnect.com
The chemistry of pyrimidines and its derivatives have been studied since past century due to their close pharmacological association with diverse pharmacological properties. …
Number of citations: 94 www.ingentaconnect.com
S Guan, W Liu, A Liu, S Chen, X Liu, Y Ren… - Medicinal Chemistry …, 2023 - Springer
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode …
Number of citations: 0 link.springer.com
C Lamberth, E Hillesheim, D Bassand… - Pest Management …, 2000 - Wiley Online Library
Novel types of mitochondrial respiration inhibitors at complex I, with emphasis on acaricidal activity, have been designed and prepared. The synthetic approach to these 4‐…
Number of citations: 44 onlinelibrary.wiley.com
Y Yamanaka, M Moritomo, K Fujii, T Tanaka… - Pesticide …, 1998 - Wiley Online Library
Members of a new class of fungicide containing benzylaminopyrimidine as a core structure were synthesized and their fungicidal potencies against wheat brown rust, Puccinia recondita…
Number of citations: 10 onlinelibrary.wiley.com
A Guan, M Wang, J Yang, L Wang, Y Xie… - Journal of agricultural …, 2017 - ACS Publications
Downy mildew is one of the most highly destructive of the diseases that cause damage to fruits and vegetables. Because of the continual development of resistance, it is important to …
Number of citations: 51 pubs.acs.org
L Wang, Z Yang, S Pan, M Zhu, A Guan, X Sun… - Journal of Molecular …, 2022 - Elsevier
Aphids are destructive insect pests that can cause substantial damage to crops due to their sap-sucking and transmission of plant virus. To find a new aphicide candidate, using the …
Number of citations: 4 www.sciencedirect.com

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